3-{5-[(2H-1,3-BENZODIOXOL-5-YL)AMINO]-1,3,4-OXADIAZOL-2-YL}QUINOLIN-2-AMINE
Overview
Description
3-{5-[(2H-1,3-BENZODIOXOL-5-YL)AMINO]-1,3,4-OXADIAZOL-2-YL}QUINOLIN-2-AMINE is a complex organic compound that features a quinoline core linked to a 1,3,4-oxadiazole ring and a 1,3-benzodioxole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{5-[(2H-1,3-BENZODIOXOL-5-YL)AMINO]-1,3,4-OXADIAZOL-2-YL}QUINOLIN-2-AMINE typically involves multi-step organic reactions. The process begins with the preparation of the 1,3-benzodioxole derivative, followed by the formation of the 1,3,4-oxadiazole ring. The final step involves coupling the oxadiazole intermediate with the quinoline derivative under specific reaction conditions, such as the use of appropriate solvents and catalysts.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-{5-[(2H-1,3-BENZODIOXOL-5-YL)AMINO]-1,3,4-OXADIAZOL-2-YL}QUINOLIN-2-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline oxides, while reduction could produce amine derivatives.
Scientific Research Applications
3-{5-[(2H-1,3-BENZODIOXOL-5-YL)AMINO]-1,3,4-OXADIAZOL-2-YL}QUINOLIN-2-AMINE has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Medicine: The compound is being investigated for its potential anticancer properties.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-{5-[(2H-1,3-BENZODIOXOL-5-YL)AMINO]-1,3,4-OXADIAZOL-2-YL}QUINOLIN-2-AMINE involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, the compound may inhibit certain enzymes or signaling pathways that are crucial for cancer cell survival and proliferation .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Benzodioxol-5-amine
- 3-(1,3-Benzodioxol-5-yl)-2-methylpropanoic acid
- 2-Propenal, 3-(1,3-benzodioxol-5-yl)-
Uniqueness
Compared to similar compounds, 3-{5-[(2H-1,3-BENZODIOXOL-5-YL)AMINO]-1,3,4-OXADIAZOL-2-YL}QUINOLIN-2-AMINE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-(2-aminoquinolin-3-yl)-N-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N5O3/c19-16-12(7-10-3-1-2-4-13(10)21-16)17-22-23-18(26-17)20-11-5-6-14-15(8-11)25-9-24-14/h1-8H,9H2,(H2,19,21)(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVJLOTXKJLEBEW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC3=NN=C(O3)C4=CC5=CC=CC=C5N=C4N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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